molecular formula C30H51N5O7 B8101032 Cyclo[N-methyl-L-alanyl-beta-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl]

Cyclo[N-methyl-L-alanyl-beta-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl]

Cat. No.: B8101032
M. Wt: 593.8 g/mol
InChI Key: LZGZKWSKHSYFCW-MYFMJKFOSA-N
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Description

Chemical Classification and Structural Characteristics

Cyclic Depsipeptide Architecture

Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] belongs to the cyclic depsipeptide (CDP) family, distinguished by ester (lactone) bonds replacing conventional amide linkages. The compound’s backbone comprises:

  • N-methyl-L-alanine : Enhances metabolic stability by reducing protease susceptibility.
  • β-alanine : Introduces conformational flexibility via its shorter side chain.
  • (2R)-2-hydroxy-4-methylpentanoyl : A polyketide-derived α-hydroxy acid critical for lactone formation.
  • L-proline and L-isoleucine : Impart rigid turns and hydrophobic interactions.
  • N-methyl-L-valine : Contributes to steric shielding and lipophilicity.

The macrocycle (C30H51N5O7) forms a 19-membered ring stabilized by intramolecular hydrogen bonds between the β-alanine carbonyl and N-methyl-valine amide.

Table 1: Molecular Properties of Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl]
Property Value
Molecular Formula C30H51N5O7
Molecular Weight 593.8 g/mol
IUPAC Name (1R,4S,7S,10S)-4-[(2S)-butan-2-yl]-1-hydroxy-6,9,10-trimethyl-19-(4-methylpentanoyl)-7-propan-2-yl-3,6,9,12,19-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,15-pentone
SMILES CC[C@H](

Properties

IUPAC Name

(1R,4S,7S,10S)-4-[(2S)-butan-2-yl]-1-hydroxy-6,9,10-trimethyl-19-(4-methylpentanoyl)-7-propan-2-yl-3,6,9,12,19-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,15-pentone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51N5O7/c1-10-19(6)24-27(39)34(9)25(18(4)5)28(40)33(8)20(7)26(38)31-15-13-22(36)21-14-16-35(23(37)12-11-17(2)3)30(21,42)29(41)32-24/h17-21,24-25,42H,10-16H2,1-9H3,(H,31,38)(H,32,41)/t19-,20-,21?,24-,25-,30+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGZKWSKHSYFCW-MYFMJKFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)C2CCN(C2(C(=O)N1)O)C(=O)CCC(C)C)C)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)C2CCN([C@@]2(C(=O)N1)O)C(=O)CCC(C)C)C)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] is a cyclic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound, often referred to as Destruxin B, is derived from natural sources and exhibits various pharmacological properties, making it a subject of interest for therapeutic applications.

Molecular Formula

The molecular formula for Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] is C29H49N5O7C_{29}H_{49}N_{5}O_{7} with a CAS number of 2503-26-6. The structure consists of multiple amino acid residues that contribute to its unique properties.

Antimicrobial Properties

Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] has demonstrated notable antimicrobial activity. Research indicates that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is likely attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Cytotoxic Effects

Studies have shown that this compound possesses cytotoxic properties against cancer cell lines. In vitro assays indicate that it can induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapeutics. The mechanism of action appears to involve the activation of apoptotic pathways through caspase activation.

Immunomodulatory Activity

The compound has also been studied for its immunomodulatory effects. It has been found to enhance the activity of certain immune cells, potentially improving the body’s response to infections and malignancies. This property suggests its potential use in immunotherapy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on bacterial strains
CytotoxicityInduces apoptosis in cancer cells
ImmunomodulationEnhances immune cell activity

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Interlab Biotech assessed the antimicrobial efficacy of Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl]. The results demonstrated significant inhibition of growth in both Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Apoptosis

In another investigation, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, such as cleaved caspase-3 and PARP, indicating its potential role in cancer therapy.

Scientific Research Applications

Insecticidal Activity

Destruxin B exhibits notable insecticidal properties , making it a subject of interest in agricultural research. Studies have shown that it can effectively target and kill various insect pests, thereby serving as a potential biopesticide.

  • Mechanism of Action : The compound disrupts cellular processes in insects, leading to apoptosis (programmed cell death). It induces the intrinsic mitochondrial apoptotic pathway, which is mediated by the proteins Bax and Bcl-2, ultimately affecting cell viability in targeted insect species .

Phytotoxicity

In addition to its insecticidal effects, Destruxin B also demonstrates phytotoxic activity , which can be detrimental to plant health.

  • Research Findings : Experiments have indicated that Destruxin B can inhibit the growth of certain plant species, suggesting its potential use in controlling unwanted vegetation or as a herbicide .

Anticancer Properties

Recent studies have explored the potential of Destruxin B in cancer treatment due to its ability to induce apoptosis in cancer cells.

  • In Vitro Studies : Research on GNM and TSCCa cells revealed that Destruxin B significantly inhibits cell viability in a time- and dose-dependent manner. The compound was found to activate apoptotic pathways, leading to reduced tumor growth .
  • In Vivo Studies : Animal models treated with Destruxin B demonstrated significant inhibition of colorectal cancer (CRC) cell growth. The treatment resulted in lower tumor volumes compared to control groups, highlighting its therapeutic potential .

Potential Applications in Biotechnology

Destruxin B's unique properties may also find applications in biotechnology.

  • Molecular Biology : The compound's ability to induce apoptosis could be harnessed in therapeutic strategies targeting cancer cells. Furthermore, its insecticidal properties could be explored for developing sustainable pest management solutions in agriculture.

Summary Table of Applications

Application AreaDescriptionResearch Findings
Insecticidal ActivityTargets and kills insect pestsInduces apoptosis via mitochondrial pathways
PhytotoxicityInhibits growth of certain plantsCan serve as a potential herbicide
Anticancer PropertiesInduces apoptosis in cancer cellsSignificant inhibition of CRC cell growth in vivo
Safety ProfileHarmful if swallowed/inhaled; causes skin irritationRequires careful handling due to toxicity
BiotechnologyPotential use in cancer therapies and sustainable agricultureExplored for therapeutic strategies targeting cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of Cyclo[N-methyl-L-alanyl-beta-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] with related cyclic peptides from pharmacopeial and chemical databases:

Compound Name / Identifier Molecular Formula Key Structural Differences Biological Relevance Reference(s)
Cyclo[N-methyl-L-alanyl-beta-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] Not specified† Contains beta-alanyl, (2R)-2-hydroxy-4-methylpentanoyl, and L-prolyl residues. Hypothesized protease inhibition; limited experimental data.
Cyclo[[(E)-(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoyl]-l-valyl-...] (UNII: 83HN0GTJ6D) C61H109N11O12 Features oct-6-enoyl chain, N-methylglycyl, and multiple N-methyl-leucyl residues. Used as a reference standard in impurity profiling; no therapeutic data reported.
Cyclo[L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoyl-...] (CAS 118399-22-7) Not specified Contains arginyl, decadienoyl, and methyl-D-aspartyl residues; chlorinated derivative. EPA-listed as a nonachlor compound; environmental toxicity focus.

Key Observations:

Structural Complexity : The target compound is less substituted with methyl groups compared to UNII: 83HN0GTJ6D, which has multiple N-methyl-leucyl residues . This may reduce its metabolic stability but improve solubility.

Functional Moieties: The (2R)-2-hydroxy-4-methylpentanoyl group distinguishes it from EPA-listed nonachlor derivatives (e.g., CAS 118399-22-7), which contain chlorinated and phenyl-substituted chains .

Biological Data Gap : Unlike pharmacopeial analogs (e.g., UNII: 83HN0GTJ6D) used in impurity testing , the target compound lacks published pharmacological or toxicological studies.

Research Findings and Limitations

  • Synthetic Challenges : Cyclic peptides like the target compound often require advanced solid-phase synthesis or enzymatic cyclization due to steric hindrance from N-methylations .
  • Stability : Beta-alanyl and prolyl residues may confer resistance to enzymatic degradation compared to linear analogs, as seen in related cyclic peptides .
  • Knowledge Gaps: No peer-reviewed studies directly address the target compound’s activity, highlighting a need for targeted bioassays.

Q & A

Q. What methodological pitfalls lead to inconsistent bioassay results for cyclic peptides?

  • Common issues include:
  • Aggregation : Use DLS to confirm monodispersion prior to assays.
  • Batch Variability : Implement QC protocols (HPLC, MS) for each synthesis batch.
  • Cell Permeability Assays : Differentiate membrane partitioning from true bioactivity using efflux pump inhibitors .

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